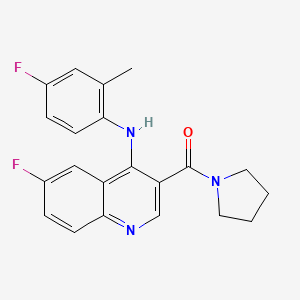![molecular formula C19H16ClF2N3OS B2695683 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 897488-85-6](/img/structure/B2695683.png)
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, as indicated by the NMR and IR data . The NMR data shows the presence of aromatic hydrogens, a thiazole ring, and an amide group . The IR data further confirms the presence of these functional groups .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its NMR and IR data . It contains an aromatic nucleus, a thiazole ring, and an amide group . The presence of these groups is confirmed by the respective peaks in the NMR and IR spectra .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR, IR, and mass spectral data . The NMR data provides information about its atomic connectivity, while the IR data provides information about its functional groups . The mass spectral data provides information about its molecular weight .科学的研究の応用
Antimicrobial Activity
A significant application of compounds related to (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is in antimicrobial activity. For example, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and related derivatives, exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Mhaske et al. (2014) reported the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Anti-Mycobacterial Properties
This class of compounds has been explored for anti-mycobacterial properties. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds showing potential anti-tubercular activity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer and Antituberculosis Studies
Compounds structurally related to this compound have been studied for anticancer and antituberculosis activities. For instance, Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives showing significant activity against breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Inhibition of Corrosion
Research by Singaravelu, Bhadusha, and Dharmalingam (2022) demonstrated the use of related compounds as corrosion inhibitors for mild steel in acidic media, suggesting their potential application in industrial corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Synthesis and Structural Studies
Studies have also focused on the synthesis and structural characterization of related compounds. For example, Prasad et al. (2018) synthesized and characterized (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, providing insight into the structural properties of these compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
作用機序
Target of Action
The compound “(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone” contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been reported to have a wide range of biological activities, which suggests that they might have diverse molecular and cellular effects .
特性
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF2N3OS/c1-11-5-6-12(20)17-16(11)23-19(27-17)25-9-7-24(8-10-25)18(26)15-13(21)3-2-4-14(15)22/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQIWQAHODVCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate](/img/structure/B2695601.png)
![4-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2695602.png)
![5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
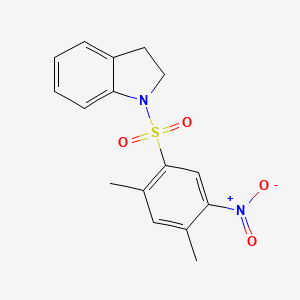

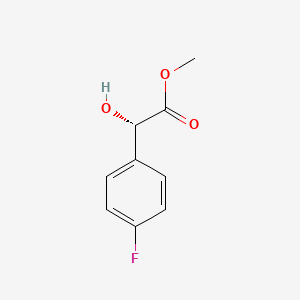
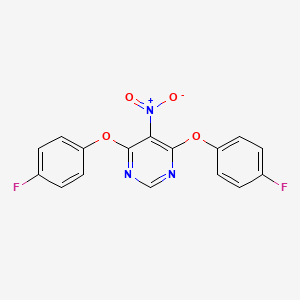
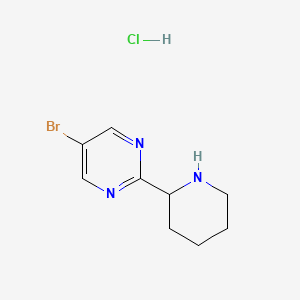

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)
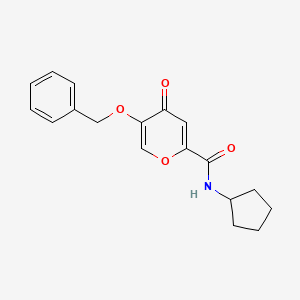
![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)

